

# Review of studies comparing pseurotin A and 11-O-Methylpseurotin A

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Compound of Interest		
Compound Name:	11-O-Methylpseurotin A	
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A Comparative Analysis of Pseurotin A and 11-O-Methylpseurotin A

Pseurotin A, a fungal secondary metabolite, and its derivative, **11-O-Methylpseurotin A**, have garnered interest within the scientific community for their potential biological activities. While research into pseurotin A has uncovered a range of effects, including antifungal, anticancer, and anti-inflammatory properties, studies on **11-O-methylpseurotin A** are comparatively limited, pointing to a distinct and more specific mechanism of action. This guide provides a comprehensive comparison of these two compounds, presenting available experimental data, detailed methodologies, and visual representations of their activities.

## **Data Presentation**

The following tables summarize the quantitative data available for pseurotin A and **11-O-methylpseurotin A**, highlighting their differing biological targets and potencies.

Table 1: In Vitro Biological Activities of Pseurotin A and Analogs



Compound	Target/Cell Line	Assay	Result	Reference
Pseurotin A	Coprinus cinereus Chitin Synthase (solubilized)	Enzyme Inhibition	IC50 = 81 μM	[1]
Pseurotin A	Bacillus cereus	Minimum Inhibitory Concentration (MIC)	64 μg/mL	[1]
Pseurotin A	Shigella shiga	Minimum Inhibitory Concentration (MIC)	64 μg/mL	[1]
Pseurotin A	HepG2 (Human Hepatocellular Carcinoma)	PCSK9 Secretion Inhibition	IC50 = 1.2 μM	[2][3]
Pseurotin A	B-cells	IgE Production Inhibition	IC50 = 3.6 μM	
n-Butanol extract of A. fumigatus (containing pseurotin A)	HepG2 (Human Hepatocellular Carcinoma)	Sulforhodamine B (SRB)	22.2 μg/mL	[2]
Pseurotin D	MCF-7 (Human Breast Cancer)	Not Specified	15.6 μΜ	[2]
11-O- Methylpseurotin A	Saccharomyces cerevisiae (hof1δ mutant)	Yeast Halo Assay / Survival Assay	Selective inhibition and decreased survival	[1]

Table 2: In Vivo Activities of Pseurotin Analogs



Compound	Animal Model	Condition	Key Findings	Reference
Pseurotin A	Ovariectomized (OVX) Mouse	Osteoporosis	Prevented bone loss and reduced the number of osteoclasts.[4]	[4]
Pseurotin A	Rat	Hepatocellular Carcinoma	Exerted an anti- hepatocarcinoge nic effect.[4]	[4]
Pseurotin D	Mouse	Ovalbumin- induced footpad edema	Decreased paw swelling and production of pro-inflammatory cytokines.[4]	[4]
11-O- Methylpseurotin A	Larval Zebrafish	Pentylenetetrazol e (PTZ)-induced seizures	Inactive in preventing seizure activity. [4]	[4]

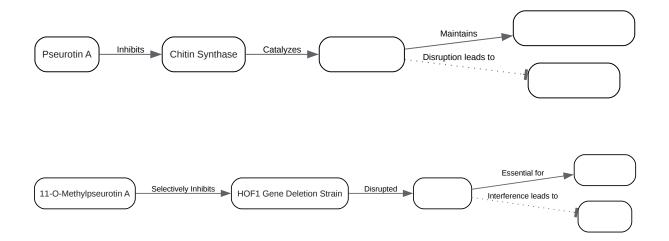
# **Mechanism of Action and Signaling Pathways**

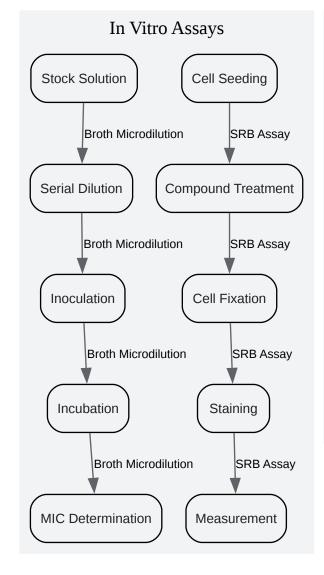
Pseurotin A is primarily known for its role as a competitive inhibitor of chitin synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] By disrupting chitin synthesis, pseurotin A leads to osmotic instability and fungal cell death.

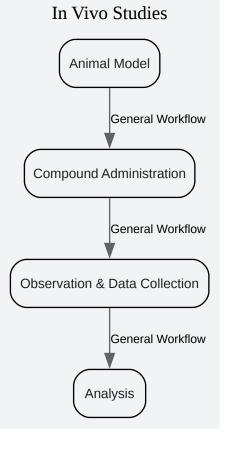
In contrast, the primary reported activity of **11-O-methylpseurotin A** is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][4] The Hof1 protein is involved in regulating cytokinesis, suggesting that **11-O-methylpseurotin A** may exert its effect by interfering with cell division.[1][4]

Below are diagrams illustrating these proposed mechanisms.









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